

3-(Aminomethyl)benzonitrile CAS number 10406-24-3 information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Aminomethyl)benzonitrile

Cat. No.: B130773

[Get Quote](#)

An In-depth Technical Guide to **3-(Aminomethyl)benzonitrile** (CAS: 10406-24-3)

Authored by a Senior Application Scientist

Abstract

3-(Aminomethyl)benzonitrile, also known as 3-cyanobenzylamine, is a bifunctional aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique structure, incorporating a nucleophilic primary amine and an electrophilic nitrile group connected by a meta-substituted benzene ring, renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

Physicochemical and Structural Characteristics

3-(Aminomethyl)benzonitrile is typically encountered as a liquid at room temperature. The molecule's properties are dictated by its three key functional components: the aromatic ring, the primary aminomethyl group (-CH₂NH₂), and the nitrile group (-C≡N). The aminomethyl group provides a site for nucleophilic attack and salt formation, while the nitrile group can undergo various transformations, including reduction to an amine or hydrolysis to a carboxylic acid, making it a valuable synthon.[1]

Chemical Structure

The structural representation of **3-(Aminomethyl)benzonitrile** is fundamental to understanding its reactivity.

Caption: Chemical structure of **3-(Aminomethyl)benzonitrile**.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of **3-(Aminomethyl)benzonitrile**. This data is essential for planning reactions, purification, and storage.

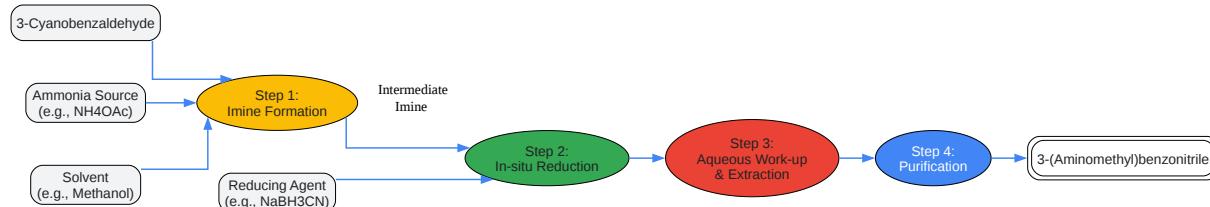
Property	Value	Reference(s)
CAS Number	10406-24-3	[2] [3] [4]
Molecular Formula	C ₈ H ₈ N ₂	[2] [3] [4] [5]
Molecular Weight	132.16 g/mol	[2] [3] [5]
Physical Form	Liquid	
Boiling Point	263.0 ± 15.0 °C at 760 mmHg 115 °C at 1 mmHg	[2] [3] [6]
Density	1.1 ± 0.1 g/cm ³	[2] [3] [5]
Flash Point	112.9 ± 20.4 °C	[2] [3]
Refractive Index	1.573	[2]
Storage Temperature	2-8°C, under inert atmosphere, protected from light	[2]
Synonyms	3-Cyanobenzylamine, m- Cyanobenzylamine, α-Amino- m-tolunitrile	[3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **3-(Aminomethyl)benzonitrile**.

Below are the expected characteristic signals in key spectroscopic methods.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of hydrogen atom. The aromatic protons are expected to appear as complex multiplets in the downfield region (~7.2-7.6 ppm). The benzylic protons of the aminomethyl group (-CH₂) would likely present as a singlet around 3.8-4.0 ppm. The primary amine protons (-NH₂) typically appear as a broad singlet that can vary in chemical shift (commonly ~1.5-2.5 ppm) depending on concentration and solvent; this signal will disappear upon exchange with D₂O. [7]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the aliphatic aminomethyl carbon. The nitrile carbon (C≡N) is expected to have a chemical shift around 118-120 ppm. The benzylic carbon (-CH₂) signal should appear in the 40-45 ppm region.[7] The aromatic carbons will resonate in the ~125-140 ppm range.
- Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. A primary amine exhibits two characteristic N-H stretching bands in the 3300-3400 cm⁻¹ region (asymmetric and symmetric stretching).[7] The nitrile group (C≡N) will show a sharp, medium-intensity absorption peak around 2230 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.


Synthesis and Purification Protocols

The synthesis of **3-(Aminomethyl)benzonitrile** is typically achieved through the reduction of a precursor containing the 3-cyanobenzyl moiety. A common and effective laboratory-scale method involves the reduction of 3-cyanobenzaldehyde.

Representative Synthesis Workflow: Reduction of 3-Cyanobenzaldehyde

This process involves the reductive amination of 3-cyanobenzaldehyde. The aldehyde is first condensed with an ammonia source to form an imine, which is then reduced *in situ* to the

desired primary amine. This one-pot method is often efficient and avoids the isolation of the intermediate imine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-(Aminomethyl)benzonitrile**.

Detailed Experimental Protocol

Objective: To synthesize **3-(Aminomethyl)benzonitrile** via reductive amination of 3-cyanobenzaldehyde.

Materials:

- 3-Cyanobenzaldehyde
- Ammonium acetate (NH₄OAc)
- Sodium cyanoborohydride (NaBH₃CN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (1.0 eq) and ammonium acetate (7-10 eq). Dissolve the solids in methanol.
- Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
- Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, minimizing side reactions. Allow the reaction to slowly warm to room temperature and stir overnight.
- Quenching and Work-up: Carefully quench the reaction by adding water. Reduce the volume of methanol under reduced pressure. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
- Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.
- Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
- Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Strategy

The crude product often requires purification to remove unreacted starting materials and byproducts.

- Distillation: Given its liquid nature and boiling point, vacuum distillation is an effective method for purification on a larger scale.^[8]

- Column Chromatography: For smaller scales or to achieve high purity, silica gel column chromatography is recommended. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity by adding methanol, can effectively separate the product from less polar impurities.

Reactivity and Applications in Drug Development

3-(Aminomethyl)benzonitrile is a valuable building block primarily due to the orthogonal reactivity of its amine and nitrile functionalities.[\[1\]](#)

- Nucleophilic Amine: The primary amine readily participates in reactions such as acylation, alkylation, reductive amination, and condensation to form heterocycles. This makes it a key component in constructing libraries of compounds for high-throughput screening.
- Versatile Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine (creating a diamine scaffold), or act as an electrophile in cyclization reactions.

This dual functionality has been exploited in the synthesis of various heterocyclic systems, including pyrimidines and quinazolines, which are prevalent scaffolds in many approved drugs. [\[1\]](#) Its utility as a starting material in the development of inhibitors for therapeutic targets like Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylases highlights its importance in modern drug discovery.[\[9\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. **3-(Aminomethyl)benzonitrile** is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

- Pictogram: GHS07 (Exclamation Mark).[\[3\]](#)
- Signal Word: Warning.[\[3\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[3\]](#)

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[2]
- Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2]
- Handling Precautions: Avoid contact with skin, eyes, and clothing.[10] Avoid inhalation of vapor or mist. Wash hands thoroughly after handling.[2]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
- Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Recommended storage is at 2-8°C, under an inert atmosphere, and protected from light.
- Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[2]

Conclusion

3-(Aminomethyl)benzonitrile (CAS: 10406-24-3) is a cornerstone building block for synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and commercial availability make it an indispensable tool for researchers. A thorough understanding of its characteristics, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials.

References

- **3-(Aminomethyl)benzonitrile** | CAS#:10406-24-3 | Chemsoc. (n.d.).
- **3-(Aminomethyl)benzonitrile** | CAS 10406-24-3 | AMERICAN ELEMENTS ®. (n.d.).
- Electronic Supplementary Information - The Royal Society of Chemistry. (2014).
- Process for the preparation of 3-aminobenzonitrile replace - Google Patents. (n.d.).
- Process for the preparation of substituted 3-aminobenzonitriles - Google Patents. (n.d.).
- Purification of Benzonitrile - Chempedia - LookChem. (n.d.).
- How can I purify impure benzonitrile? - ResearchGate. (2017, July 23).
- The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.).
- 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-(Aminomethyl)benzonitrile | CAS#:10406-24-3 | Chemsoc [chemsoc.com]
- 3. americanelements.com [americanelements.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-(Aminomethyl)benzonitrile | 10406-24-3 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [3-(Aminomethyl)benzonitrile CAS number 10406-24-3 information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130773#3-aminomethyl-benzonitrile-cas-number-10406-24-3-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com